molecular formula C16H19N3O3S B7462245 N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide

N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide

Katalognummer B7462245
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: WIENHCUOJZQRKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide, commonly known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC). This compound is a targeted therapy drug that works by inhibiting the activity of mutated EGFR proteins, which are commonly found in NSCLC patients.

Wirkmechanismus

AZD9291 works by selectively binding to the mutated form of N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide, inhibiting its activity and preventing the growth and spread of cancer cells. The drug has a higher affinity for the T790M mutant than the wild-type this compound, making it an effective treatment option for NSCLC patients with this specific mutation.
Biochemical and Physiological Effects:
AZD9291 has been shown to have a favorable safety profile with minimal side effects. The drug has been reported to cause mild to moderate adverse events, including diarrhea, rash, and nausea. However, these side effects are manageable and do not affect the overall efficacy of the drug.

Vorteile Und Einschränkungen Für Laborexperimente

AZD9291 has several advantages in laboratory experiments, including its high specificity for the T790M mutation and its ability to penetrate the blood-brain barrier. However, the drug has limitations in terms of its potency and selectivity, which may impact its efficacy in some patients.

Zukünftige Richtungen

Several future directions for the research and development of AZD9291 include investigating its efficacy in combination with other targeted therapies, exploring its potential in other cancer types, and developing new formulations of the drug to improve its bioavailability and efficacy. Additionally, further studies are needed to identify potential biomarkers that may predict response to AZD9291 treatment.

Synthesemethoden

AZD9291 is synthesized through a multistep process that involves the reaction of various chemical compounds. The synthesis process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to purify and characterize the final product.

Wissenschaftliche Forschungsanwendungen

AZD9291 has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide mutations. The drug has shown significant antitumor activity in patients with T790M mutation, a common resistance mechanism to first- and second-generation this compound inhibitors.

Eigenschaften

IUPAC Name

N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-14(19-7-3-1-2-4-8-19)10-12-11-23-16(17-12)18-15(21)13-6-5-9-22-13/h5-6,9,11H,1-4,7-8,10H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIENHCUOJZQRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.